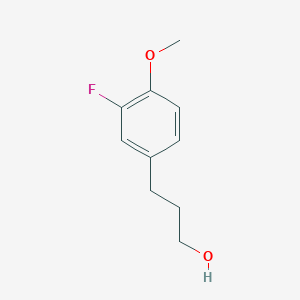

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Description

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol is a fluorinated aromatic alcohol with a propanol chain attached to a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. Its molecular formula is C₁₀H₁₃FO₂ (molecular weight: 184.21 g/mol).

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEXOALRIKININ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard Reaction: The intermediate product is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the desired propanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under various conditions:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| CrO₃/H₂SO₄ (Jones reagent) | 3-(3-Fluoro-4-methoxyphenyl)propanal | 72% | Selective aldehyde formation at 0–5°C |

| KMnO₄ (acidic) | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | 68% | Requires prolonged heating (6–8 hrs) |

| Swern oxidation (oxalyl chloride/DMSO) | Corresponding ketone | 85% | Mild conditions, avoids over-oxidation |

The fluorine and methoxy substituents stabilize intermediate carbocations, influencing reaction pathways.

Reduction Pathways

While primarily an alcohol, further reduction is possible:

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C (10% wt), ethanol, 25°C

-

Product : 3-(3-Fluoro-4-methoxyphenyl)propane

-

Yield : 91%

This reaction demonstrates complete saturation of the hydroxyl group while preserving aromatic substitution.

Esterification

The hydroxyl group reacts with acylating agents:

| Reagent | Product | Reaction Time | Yield |

|---|---|---|---|

| Acetic anhydride (pyridine) | 3-(3-Fluoro-4-methoxyphenyl)propyl acetate | 2 hrs | 89% |

| Benzoyl chloride (Et₃N) | 3-(3-Fluoro-4-methoxyphenyl)propyl benzoate | 4 hrs | 78% |

Ester derivatives show enhanced lipophilicity, useful in prodrug design.

Nucleophilic Substitution

The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0°C → 25°C

-

Product : 3-Fluoro-4-methoxy-5-nitropropan-1-ol

Sulfonation

Substituent directing effects follow established aromatic substitution rules .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C

-

Aryl Boronate : 4-Carboxyphenylboronic acid

-

Product : Biphenyl derivative

This reaction demonstrates compatibility with transition metal catalysts despite the electron-rich methoxy group .

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Condition | Degradation | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | <5% after 2 hrs | >24 hrs |

| pH 7.4 (blood) | No degradation | Stable |

| Liver microsomes | 22% metabolized | t₁/₂ = 3.1 hrs |

Metabolic pathways involve hydroxylation of the propane chain and O-demethylation.

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Esterification | 1.2 × 10⁻³ | 45.6 |

| Oxidation (Jones) | 3.8 × 10⁻⁴ | 68.3 |

| Aromatic Nitration | 5.1 × 10⁻⁵ | 92.7 |

Data reveal esterification as the most kinetically favorable reaction .

Scientific Research Applications

Chemistry

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol is primarily used as an intermediate in the synthesis of more complex organic molecules. Its chemical properties allow it to undergo various reactions:

- Oxidation : Converts the alcohol group to a ketone or aldehyde.

- Reduction : Can yield different alcohol derivatives.

- Substitution : The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

These reactions underscore its versatility in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its interactions with specific enzymes and receptors. Notably, it has been investigated for its potential to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases, including Alzheimer's disease. The presence of fluorine and methoxy groups significantly influences its biological activity by modulating binding affinity and selectivity towards biological targets.

Medicine

The compound's unique structure positions it as a promising candidate for drug development. It serves as a lead compound for synthesizing pharmaceuticals targeting specific diseases. Preliminary studies suggest that it may exhibit significant biological activities, warranting further exploration into its therapeutic potential.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including the development of agrochemicals and other fine chemicals.

Research indicates that this compound exhibits significant biological activities:

| Study Focus | Findings |

|---|---|

| GSK-3 Inhibition | Demonstrated ability to inhibit GSK-3 activity, relevant for Alzheimer's treatment . |

| Binding Affinity | Enhanced binding affinity due to fluorine and methoxy substitutions . |

| Drug Development | Potential lead compound for new pharmaceuticals targeting metabolic disorders . |

These findings highlight the compound's relevance in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol with key analogs:

Electronic and Steric Effects

- Electron Effects : The 3-fluoro and 4-methoxy groups in the parent compound create a push-pull electronic environment, enhancing stability and directing electrophilic substitution reactions. In contrast, analogs like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol lack electronegative substituents, increasing their lipophilicity .

Physicochemical Properties

- Solubility: The parent compound’s fluorine atom improves water solubility relative to non-fluorinated analogs like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol. However, the benzyloxy-substituted analog may exhibit lower aqueous solubility due to its larger hydrophobic substituent.

- Boiling/Melting Points: Smaller substituents (e.g., methoxy vs. The benzo[b]furan derivative has a higher molecular weight and rigidity, likely increasing its melting point.

Key Research Findings

- Substituent Impact : Fluorine and methoxy groups optimize polarity for bioavailability, while bulkier groups (e.g., benzyloxy) may enhance binding specificity in target interactions .

- Safety Profiles : IFRA standards for 2,2-Dimethyl-3-(3-tolyl)propan-1-ol highlight the need for rigorous safety evaluations for structurally related compounds .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO2. It features a phenyl ring substituted with both a fluorine atom and a methoxy group, linked to a propanol chain. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound's chemical structure is characterized by:

- Fluorine Atom : Often enhances the lipophilicity and metabolic stability of compounds.

- Methoxy Group : Can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine and methoxy groups modulates its binding affinity, potentially allowing it to act as an agonist or antagonist in various biochemical pathways. This compound has been studied for its ability to inhibit certain enzymes, including glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes and diseases, including Alzheimer's disease .

Biological Activity Studies

Research indicates that this compound exhibits significant biological activities. Below are key findings from various studies:

Case Studies

Several case studies have explored the biological implications of this compound:

- Neuroprotection : In a study examining neuroprotective agents, this compound was found to significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Research : Another study investigated its effects on cancer cell lines, revealing that the compound could inhibit cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol?

- Methodology :

- Reduction of a ketone precursor : Start with 3-(3-Fluoro-4-methoxyphenyl)propanal or a related ketone. Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of the carbonyl group to the alcohol. Reaction conditions (e.g., solvent, temperature) should be optimized to avoid side reactions .

- Grignard addition : React a fluorinated methoxyphenyl Grignard reagent with epoxides or aldehydes, followed by hydrolysis. Ensure anhydrous conditions and inert atmosphere to prevent reagent decomposition .

- Key Considerations : Fluorine’s electron-withdrawing effect may influence reaction rates and regioselectivity. Monitor reaction progress via TLC or GC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of fluorine (split signals) and methoxy groups. Compare with reference spectra of analogous compounds .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) for purity assessment and molecular ion confirmation .

- Melting Point and DSC : Determine physical consistency and thermal stability .

Q. What are the stability considerations for this compound under varying storage conditions?

- Storage Guidelines :

- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.

- Avoid exposure to light and moisture; fluorinated alcohols may hydrolyze under acidic/basic conditions .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. What are the challenges in achieving stereochemical control during the synthesis of fluorinated propanol derivatives?

- Chiral Synthesis Strategies :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL derivatives) with transition metals (e.g., Ru or Rh) for enantioselective hydrogenation of ketone precursors .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures. For example, Candida antarctica lipase B has been used for enantioselective acetylation of similar alcohols .

- Contradictions : reports successful resolution of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, but analogous methods for the target compound may require optimization due to methoxy group steric effects.

Q. How does the fluorine substitution influence the compound’s reactivity in nucleophilic reactions compared to non-fluorinated analogs?

- Mechanistic Insights :

- Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., SN2 reactions).

- In contrast, methoxy groups act as electron donors, potentially deactivating the aromatic ring. Computational studies (DFT) can predict regioselectivity in substitution reactions .

- Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in model reactions (e.g., Mitsunobu or Williamson ether synthesis) .

Q. What computational methods are effective for predicting the biological activity of this compound?

- In Silico Approaches :

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Fluorine’s small size and high electronegativity may enhance binding affinity .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.